4-Fluorobenzo[d]isothiazol-3-amine
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Overview
Description
4-Fluorobenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C7H5FN2S. It features a benzene ring fused with an isothiazole ring, where the isothiazole ring contains a fluorine atom at the 4-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with enhanced biological activity, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
4-Fluorobenzo[d]isothiazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzo[d]isothiazol-3-amine: Lacks the fluorine atom, which may result in different biological activities and properties.
4-Chlorobenzo[d]isothiazol-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromobenzo[d]isothiazol-3-amine:
Uniqueness: 4-Fluorobenzo[d]isothiazol-3-amine is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated counterparts. The fluorine atom can also influence the compound’s interaction with molecular targets, potentially leading to improved efficacy in various applications .
Properties
Molecular Formula |
C7H5FN2S |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-fluoro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) |
InChI Key |
ORVDTYSGCPTYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SN=C2N)F |
Origin of Product |
United States |
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